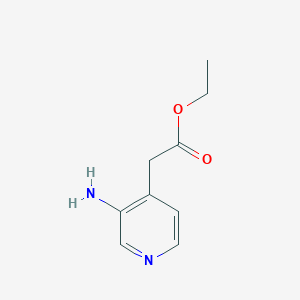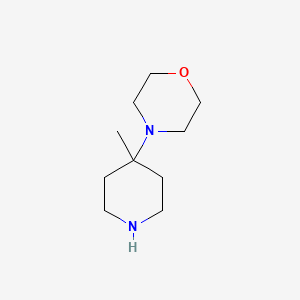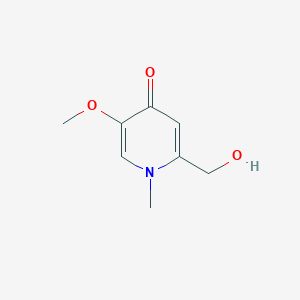
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with hydroxymethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 5-methoxy-1-methylpyridin-4(1H)-one using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the 2-position of the pyridine ring.
Another approach involves the use of paraformaldehyde and hydrochloric acid in an aqueous medium to achieve the hydroxymethylation. This method is advantageous due to its simplicity and the use of readily available reagents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxymethylation process. Catalysts such as stannic chloride and tri-n-butylamine are sometimes used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Formyl-5-methoxy-1-methylpyridin-4(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyridin-4(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a furan ring and similar hydroxymethyl functionality.
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: A compound with an imidazole ring and hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both hydroxymethyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRFMARJNTFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499445 |
Source


|
| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-45-4 |
Source


|
| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
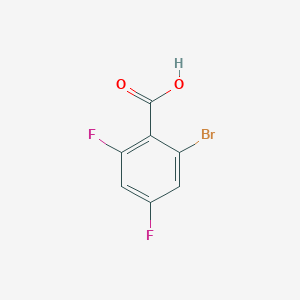

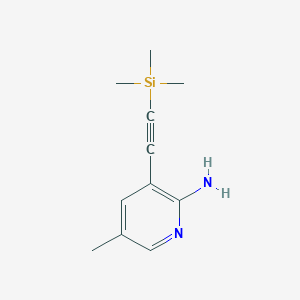
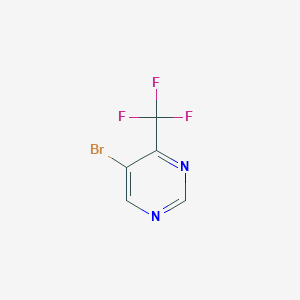
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
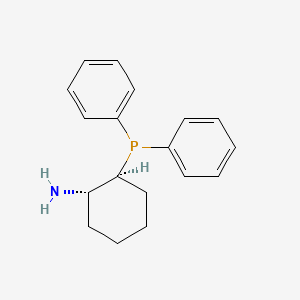
![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)
